Chemical structure and properties of 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
Chemical structure and properties of 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
An In-Depth Technical Guide to 3-(4-(4-Fluorophenoxy)phenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid (CAS No: 881402-45-5). It details the molecule's chemical structure, physicochemical properties, synthesis, and analytical characterization. The document explores the significance of its core diaryl ether and propanoic acid moieties, which are prevalent scaffolds in medicinal and agrochemical research. Potential biological activities and mechanisms of action are discussed, drawing parallels with structurally related compounds investigated for anti-inflammatory, metabolic, and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for the study and application of this compound.
Introduction
The diaryl ether (DE) motif is a privileged scaffold in modern chemistry, found in a vast array of natural products and synthetic compounds.[1] Its unique combination of structural rigidity and conformational flexibility makes it a cornerstone in the design of bioactive agents targeting diverse biological pathways, leading to applications in oncology, infectious diseases, and inflammation.[1][2][3] When combined with the phenylpropanoic acid framework—a classic pharmacophore known for its interactions with various enzymes and receptors—the resulting molecule presents significant opportunities for drug discovery.[4]
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid incorporates these key features with the strategic addition of a fluorine atom. Fluorination is a critical tool in medicinal chemistry used to modulate physicochemical properties such as lipophilicity and acidity, often enhancing metabolic stability and target-binding affinity.[5] This guide serves to consolidate the technical information on this specific molecule, providing a foundational resource for its synthesis, characterization, and potential exploration in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity and computed properties of the compound are crucial for experimental design, providing insights into its solubility, membrane permeability, and potential for intermolecular interactions.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(4-Fluorophenoxy)benzenepropanoic acid | [6] |
| CAS Number | 881402-45-5 | [6] |
| Molecular Formula | C₁₅H₁₃FO₃ | [6] |
| Molecular Weight | 260.26 g/mol | [6] |
| InChI Key | YOSJHCORPKUCBH-UHFFFAOYSA-N | [6] |
Physicochemical Data
| Property | Value / Description | Significance |
| Physical Form | Solid | Typical for small organic molecules of this molecular weight. |
| Calculated LogP | ~4.5 | The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability.[5] |
| Predicted pKa | ~4.6 | The carboxylic acid moiety dictates the acidic nature, influencing solubility in aqueous media and interaction with biological targets.[5] |
| Solubility | Soluble in DMSO | A common property for organic compounds used in biological screening.[7] |
Synthesis and Characterization
The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. Modern cross-coupling reactions provide efficient and reliable methods for its preparation.
Synthesis: Ullmann-Type Condensation
The most direct and established method for forming the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[8] This approach has been refined over the years with the use of specific ligands and milder reaction conditions to improve yields and substrate scope.[9][10][11]
The synthesis of 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid can be achieved by coupling a 4-halophenylpropanoic acid derivative with 4-fluorophenol. The use of an ester form of the propanoic acid is often preferred to prevent the acidic proton from interfering with the base-mediated reaction.
Caption: Generalized workflow for the Ullmann-type synthesis.
Protocol: General Procedure for Ullmann-Type Synthesis
Causality: This protocol leverages a modern, ligand-accelerated Ullmann coupling, which allows for lower reaction temperatures and broader functional group tolerance compared to classical methods.[9][10] Cesium carbonate is often chosen as the base for its high solubility and effectiveness in this coupling.
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., salicylaldoxime or dimethylglyoxime, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Addition of Reactants: Add methyl 3-(4-bromophenyl)propanoate (1 equivalent), 4-fluorophenol (1.2 equivalents), and the solvent (e.g., acetonitrile or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Purification of Intermediate: Concentrate the solution under reduced pressure and purify the crude ester intermediate by silica gel column chromatography.
-
Hydrolysis: Dissolve the purified ester in a solvent mixture (e.g., THF/water). Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete.
-
Isolation of Final Product: Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid. Further purification can be achieved by recrystallization.
Structural Elucidation and Analytical Methods
Confirmation of the chemical structure and assessment of purity are critical validation steps. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Profile (Expected)
While specific experimental spectra for this compound are not widely published, its structure allows for clear predictions based on well-established principles and data from analogous compounds like 3-(4-fluorophenyl)propanoic acid.[12][13][14][15]
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¹H NMR: The spectrum is expected to show distinct signals for the aliphatic propanoic acid chain (two triplets, each integrating to 2H) and complex multiplets in the aromatic region (6-8.5 ppm) corresponding to the two substituted phenyl rings. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).[14]
-
¹³C NMR: Resonances are expected in the aliphatic region (30-40 ppm) for the -CH₂-CH₂- carbons, a signal for the carboxylic carbon (170-180 ppm), and multiple signals in the aromatic region (115-160 ppm), including a characteristic carbon-fluorine doublet for the fluorinated ring.[14]
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IR Spectroscopy: Key absorptions would include a strong C=O stretch for the carboxylic acid at ~1700-1725 cm⁻¹, a broad O-H stretch from ~2500-3300 cm⁻¹, and C-O-C stretches for the diaryl ether linkage around 1240 cm⁻¹.[14]
-
Mass Spectrometry: The molecular ion peak [M]+ corresponding to the exact mass (260.08) would be a primary diagnostic feature.
Protocol: Purity and Quantification by HPLC
Causality: Reversed-phase HPLC is the standard for analyzing non-volatile, moderately polar organic acids. The acidic mobile phase ensures the carboxyl group remains protonated for consistent retention and sharp peak shape.[16]
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could run from 30% to 90% acetonitrile over 10-15 minutes.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase (or a compatible solvent like methanol/water) to a known concentration (e.g., 1 mg/mL).
-
Calibration: Prepare a series of calibration standards of known concentrations from a reference standard.
-
Analysis: Inject the sample and calibration standards. Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Quantification: Determine the purity by calculating the area percentage of the main peak. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
Caption: Workflow for HPLC analysis.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid is limited in public literature, its structural components suggest several avenues for therapeutic investigation.
-
Anti-inflammatory Activity: The arylpropanoic acid class, which includes well-known drugs like ibuprofen, are classic inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[5] This compound could potentially exhibit similar inhibitory activity.
-
Metabolic Diseases: Structurally related propanoic acids have been synthesized and evaluated as agonists for the Free Fatty Acid Receptor 4 (FFA4, also known as GPR120).[17] FFA4 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.
-
Anticancer Applications: The diaryl ether scaffold is present in numerous compounds with anticancer properties.[1] Furthermore, various propanoic acid derivatives have been investigated as potential anticancer agents, acting through diverse mechanisms.[18][19][20]
Hypothesized Mechanism: COX-2 Inhibition
The diagram below illustrates the canonical inflammatory pathway and the point of inhibition by arylpropanoic acids.
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